
ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate is a chemical compound with the molecular formula C17H21NO2 . It is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 271.354 Da . The melting point is reported to be between 117-119 degrees Celsius .Scientific Research Applications
Synthesis and Molecular Structure
Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has been the subject of various studies focusing on its synthesis and molecular structure. Singh et al. (2013) synthesized a related compound, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, and characterized it using various spectroscopic techniques. This study provides insights into the structural properties and synthesis processes of similar pyrrole derivatives (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013).
Quantum Chemical Analysis
Research has also been conducted on the quantum chemical analysis of this compound derivatives. Singh et al. (2013) carried out a detailed quantum chemical study on a similar compound, providing valuable information on its electronic structure and reactivity. This type of analysis is crucial for understanding the molecular properties and potential applications of such compounds (Singh, Kumar, Tiwari, Rawat, & Gupta, 2013).
Non-Linear Optical Properties
Another significant area of research is the exploration of non-linear optical properties of pyrrole derivatives. Singh et al. (2014) studied ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which is closely related to the compound . Their findings indicate potential applications in non-linear optics, a field critical for advanced photonic technologies (Singh, Rawat, & Sahu, 2014).
Spectroscopic and Chemical Reactivity Analysis
The spectroscopic properties and chemical reactivity of pyrrole derivatives are also essential for their potential applications in various fields. Singh et al. (2013) conducted a study on a related compound, providing insights into its spectroscopic characteristics and reactivity. Such studies are crucial for the development of new materials and chemicals based on pyrrole derivatives (Singh, Kumar, Tiwari, Rawat, & Gupta, 2013).
Safety and Hazards
Ethyl 2,5-dimethyl-1-phenethyl-1H-pyrrole-3-carboxylate is classified as a warning hazard under the GHS07 classification . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
. This compound is of interest in the field of medicinal chemistry due to its potential biological activities. However, the specific targets and mechanism of action of this compound are not well-studied and remain largely unknown.
Pharmacokinetics
Information about the compound’s bioavailability, half-life, metabolism, and excretion is currently unavailable .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information about how these factors influence the action of ethyl 2,5-dimethyl-1-phenethyl-1h-pyrrole-3-carboxylate is currently unavailable .
properties
IUPAC Name |
ethyl 2,5-dimethyl-1-(2-phenylethyl)pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-4-20-17(19)16-12-13(2)18(14(16)3)11-10-15-8-6-5-7-9-15/h5-9,12H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCXPJMNEVMKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


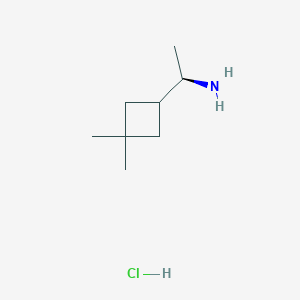
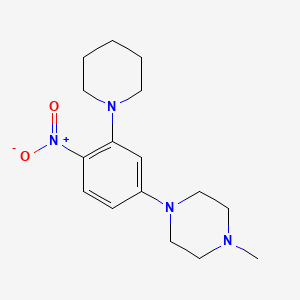
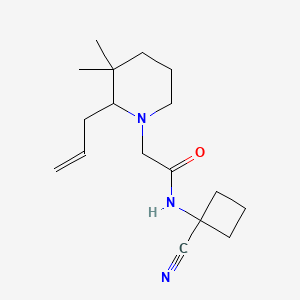
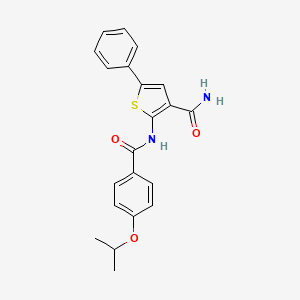
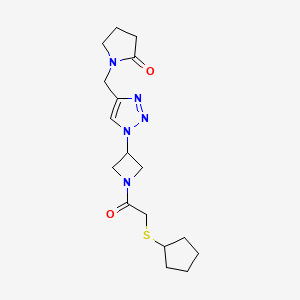
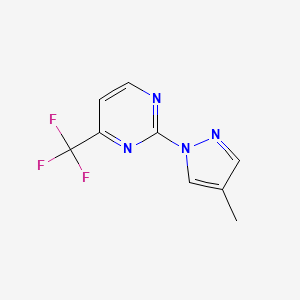
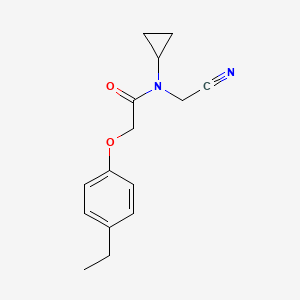

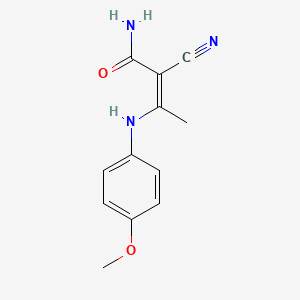

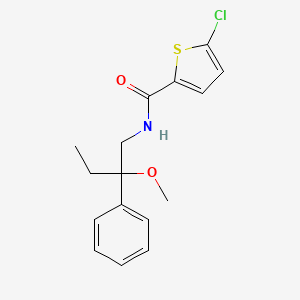
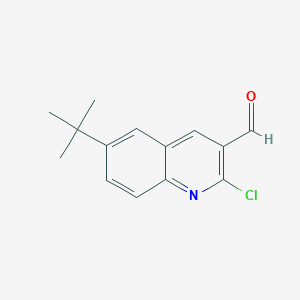
![1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidine-2-carboxylic acid](/img/structure/B2777336.png)